molecular formula C11H15ClO B1581259 2-Chloro-4-(tert-pentyl)phenol CAS No. 5323-65-9

2-Chloro-4-(tert-pentyl)phenol

Cat. No.: B1581259
CAS No.: 5323-65-9
M. Wt: 198.69 g/mol
InChI Key: UKTIQCCWPKUZKD-UHFFFAOYSA-N
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Description

2-Chloro-4-(tert-pentyl)phenol is an organic compound with the molecular formula C11H15ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the second position and a tert-pentyl group at the fourth position on the phenol ring. This compound is known for its antimicrobial properties and is used in various industrial applications.

Scientific Research Applications

2-Chloro-4-(tert-pentyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects due to its antimicrobial activity.

    Industry: Utilized in the formulation of preservatives and biocides for industrial applications.

Safety and Hazards

2-Chloro-4-(tert-pentyl)phenol is harmful if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation and long-lasting harmful effects to aquatic life .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-(tert-pentyl)phenol is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to a benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) replaces a group of atoms in another molecule . The reaction can occur via two pathways: SN1 or SN2 . The pathway depends on the degree of substitution at the benzylic position . For example, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving aromatic compounds . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting the synthesis and degradation of various biochemicals .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For example, changes in the synthesis and degradation of aromatic compounds could potentially affect a wide range of cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment could potentially interfere with the compound’s ability to interact with its targets . Additionally, factors such as temperature and pH could affect the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(tert-pentyl)phenol typically involves the chlorination of 4-(tert-pentyl)phenol. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination at the second position.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. The process involves continuous monitoring and control to achieve high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or chlorinated quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of phenol derivatives with different substituents replacing the chlorine atom.

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(tert-pentyl)phenol
  • 2-Bromo-6-nitro-4-(trifluoromethyl)aniline
  • 2-tert-Butyl-4-methylphenol

Comparison: 2-Chloro-4-(tert-pentyl)phenol is unique due to the specific positioning of the chlorine and tert-pentyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

2-chloro-4-(2-methylbutan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIQCCWPKUZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967781
Record name 2-Chloro-4-(2-methylbutan-2-yl)phenol
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5323-65-9, 73090-69-4
Record name Phenol, 2-chloro-4-(1,1-dimethylpropyl)-
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Record name Chloro-4-tert-amylphenol
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Record name 5323-65-9
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Record name 2-Chloro-4-(2-methylbutan-2-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(2-methylbutan-2-yl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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